molecular formula C41H30Cl4N14O14S4.4Na B1167403 4-[(Decyloxy)-phenyl]-acetylene CAS No. 115573-46-1

4-[(Decyloxy)-phenyl]-acetylene

Cat. No.: B1167403
CAS No.: 115573-46-1
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Decyloxy)-phenyl]-acetylene is an organic compound characterized by a phenyl ring substituted with a decyloxy group (C₁₀H₂₁O) at the para position and an acetylene (-C≡CH) moiety. This compound is of interest in materials science for liquid crystals, molecular electronics, or as a precursor for functionalized polymers. However, direct experimental data on its physicochemical properties remain sparse in the literature.

Properties

CAS No.

115573-46-1

Molecular Formula

C41H30Cl4N14O14S4.4Na

Synonyms

4-[(Decyloxy)-phenyl]-acetylene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Electronic and Thermodynamic Properties

Substituent effects on electronic behavior can be inferred from studies on analogous systems. For example, thermodynamic parameters (e.g., enthalpy, entropy) of Co-coordinated complexes with 4-(decyloxy)-1,1'-biphenyl and dodecyloxy-substituted derivatives were found to be nearly identical, suggesting that alkyloxy chains (decyloxy vs. dodecyloxy) exert minimal electronic influence on redox processes . This implies that the decyloxy group in 4-[(Decyloxy)-phenyl]-acetylene primarily serves as a solubilizing moiety rather than altering electronic conjugation.

2.2. Photophysical Behavior

In contrast, 4-(dimethylamino)phenyl-acetylene (a dimethylamino-substituted analog) exhibits distinct fluorescence properties. Studies show that its dual fluorescence is absent, unlike 4-(dimethylamino)benzonitrile, due to the lack of intramolecular charge transfer (ICT) in the acetylene system . This highlights the critical role of substituent polarity: the electron-donating decyloxy group in this compound may similarly suppress ICT, but experimental verification is needed.

2.3. Solubility and Self-Assembly

Long alkyl chains like decyloxy enhance solubility in nonpolar solvents, as observed in 4-(decyloxy)-1,1'-biphenyl derivatives used in liquid crystals .

Data Table: Key Properties of Structural Analogs

Compound Substituent Key Property Reference
4-(Decyloxy)-1,1'-biphenyl Decyloxy, biphenyl Minimal electronic effect on Co redox
4-(Dimethylamino)phenyl-acetylene Dimethylamino, acetylene No ICT fluorescence
(4-(Decyloxy)phenyl)(phenyl)methanone Decyloxy, ketone High hydrophobicity

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